molecular formula C22H23N3O6S2 B11263206 N-(3,5-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

N-(3,5-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B11263206
M. Wt: 489.6 g/mol
InChI Key: XKLBEXKQOBVSAA-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an ethylbenzenesulfonyl group, and a dihydropyrimidinyl sulfanyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,5-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl intermediate.

    Synthesis of the Dihydropyrimidinyl Intermediate: The dihydropyrimidinyl intermediate is synthesized through a multi-step process involving the reaction of ethylbenzenesulfonyl chloride with suitable precursors.

    Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the dihydropyrimidinyl intermediate under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
  • N-(3,5-dimethoxyphenyl)-2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-(3,5-dimethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular architecture makes it a valuable compound for various applications.

Properties

Molecular Formula

C22H23N3O6S2

Molecular Weight

489.6 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23N3O6S2/c1-4-14-5-7-18(8-6-14)33(28,29)19-12-23-22(25-21(19)27)32-13-20(26)24-15-9-16(30-2)11-17(10-15)31-3/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27)

InChI Key

XKLBEXKQOBVSAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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